molecular formula C50H84N2SSi4 B12526508 2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 667464-96-2

2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-

Cat. No.: B12526508
CAS No.: 667464-96-2
M. Wt: 857.6 g/mol
InChI Key: WHZKPWZCQJXEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic electronic materials, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- is primarily based on its strong electron-withdrawing properties. This characteristic allows it to stabilize charge carriers in organic electronic materials, enhancing their performance. The compound interacts with molecular targets and pathways involved in electron transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]- is unique due to the presence of the bulky tris(1-methylethyl)silyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly valuable in the development of solution-processable organic electronic materials .

Properties

CAS No.

667464-96-2

Molecular Formula

C50H84N2SSi4

Molecular Weight

857.6 g/mol

IUPAC Name

tri(propan-2-yl)-[2-[4,5,6-tris[2-tri(propan-2-yl)silylethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]silane

InChI

InChI=1S/C50H84N2SSi4/c1-33(2)54(34(3)4,35(5)6)29-25-45-46(26-30-55(36(7)8,37(9)10)38(11)12)48(28-32-57(42(19)20,43(21)22)44(23)24)50-49(51-53-52-50)47(45)27-31-56(39(13)14,40(15)16)41(17)18/h33-44H,1-24H3

InChI Key

WHZKPWZCQJXEQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=C(C2=NSN=C2C(=C1C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.